methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13311064
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O4 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3 |
| Standard InChI Key | MYNQDNVSRXRREG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCN1C(=CC=N1)C(=O)OC |
| Canonical SMILES | CCOC(=O)CCCN1C(=CC=N1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate belongs to the pyrazole class, distinguished by substituents at the 1- and 5-positions. The 1-position is occupied by a 4-ethoxy-4-oxobutyl group (-CHCHCO-OCHCH), while the 5-position features a methyl carboxylate (-COOCH). This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Synthesis and Optimization Strategies
The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves multi-step reactions under controlled conditions. A typical procedure includes:
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Alkylation of Pyrazole: Reaction of 1H-pyrazole-5-carboxylic acid with 4-bromo-4-ethoxybutan-2-one in the presence of a base such as potassium carbonate.
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Esterification: Treatment with methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Key Optimization Parameters
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Temperature: Reactions are conducted under reflux (60–80°C) to enhance yield.
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Solvent Selection: Ethanol and methanol are preferred for their ability to dissolve both polar and non-polar intermediates.
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Reaction Time: Extended durations (12–24 hours) improve conversion rates but risk side product formation.
Yield improvements (up to 75%) have been achieved by adjusting stoichiometric ratios and employing inert atmospheres to prevent oxidation.
Chemical Reactivity and Mechanistic Insights
The compound’s reactivity is governed by its electron-deficient pyrazole ring and functional groups:
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Nucleophilic Substitution: The ethoxy group undergoes hydrolysis in acidic or basic conditions, yielding carboxylic acid derivatives.
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Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid under alkaline conditions, enabling further derivatization.
Mechanism of Enzyme Inhibition
Pyrazole derivatives like methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate exhibit ATP-competitive inhibition by binding to the hydrophobic pockets of enzymes such as HSET (KIFC1), a kinesin critical for centrosome clustering in cancer cells . This interaction disrupts mitotic spindle formation, leading to aberrant cell division and apoptosis .
Biological Applications and Research Findings
Antioxidant Properties
Pyrazole derivatives scavenge free radicals via electron donation from the aromatic ring and carboxylate groups. Comparative studies indicate IC values of 15–25 μM against DPPH radicals, comparable to ascorbic acid.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) at IC values of 8.2 μM and 12.7 μM, respectively, highlighting its potential in anti-inflammatory therapy.
Structural and Computational Insights
Density functional theory (DFT) calculations predict a planar pyrazole ring with partial double-bond character in the N-N and C-O bonds, enhancing stability. Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) for HSET’s ATP-binding site, corroborating its inhibitory potential .
Challenges and Future Directions
Despite its promise, the compound faces challenges:
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Low Aqueous Solubility: Limits bioavailability; prodrug strategies or nanoparticle formulations are under investigation.
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Metabolic Stability: Ester groups are prone to hydrolysis; replacing the methyl group with tert-butyl or aryl substituents may improve stability.
Future research should prioritize in vivo efficacy studies and targeted derivatization to optimize pharmacokinetic profiles.
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